molecular formula C14H17N3O3S B15005452 3-(5-cyano-1-ethyl-2-methyl-1H-3,1-benzimidazol-3-ium-3-yl)propane-1-sulfonate

3-(5-cyano-1-ethyl-2-methyl-1H-3,1-benzimidazol-3-ium-3-yl)propane-1-sulfonate

Cat. No.: B15005452
M. Wt: 307.37 g/mol
InChI Key: BYSHIRLWRJNDLW-UHFFFAOYSA-N
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Description

5-CYANO-1-ETHYL-2-METHYL-3-(3-SULFONATOPROPYL)-1H-1,3-BENZODIAZOL-3-IUM is a synthetic organic compound belonging to the benzodiazole family. Benzodiazoles are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. This compound, with its unique functional groups, offers potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CYANO-1-ETHYL-2-METHYL-3-(3-SULFONATOPROPYL)-1H-1,3-BENZODIAZOL-3-IUM typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzodiazole Core: Starting from ortho-phenylenediamine, the benzodiazole core can be synthesized through a cyclization reaction with a suitable carboxylic acid derivative.

    Introduction of Functional Groups: The cyano, ethyl, and methyl groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides and nitriles.

    Sulfonation: The sulfonatopropyl group can be introduced via sulfonation reactions using sulfonating agents like chlorosulfonic acid or sulfur trioxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl or ethyl groups, forming corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: The benzodiazole ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Alkyl halides, nitriles, sulfonating agents.

Major Products

    Oxidation Products: Alcohols, carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Various functionalized benzodiazoles.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Fluorescent Probes: Due to its benzodiazole core, it can be used in the development of fluorescent probes for biological imaging.

Medicine

Industry

    Materials Science: Used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-CYANO-1-ETHYL-2-METHYL-3-(3-SULFONATOPROPYL)-1H-1,3-BENZODIAZOL-3-IUM would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonate group may enhance its solubility and facilitate interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole: The parent compound, lacking the additional functional groups.

    5-Cyano-1-ethyl-2-methylbenzodiazole: Similar structure but without the sulfonatopropyl group.

    1-Ethyl-2-methyl-3-(3-sulfonatopropyl)benzodiazole: Lacking the cyano group.

Properties

Molecular Formula

C14H17N3O3S

Molecular Weight

307.37 g/mol

IUPAC Name

3-(6-cyano-3-ethyl-2-methylbenzimidazol-3-ium-1-yl)propane-1-sulfonate

InChI

InChI=1S/C14H17N3O3S/c1-3-16-11(2)17(7-4-8-21(18,19)20)14-9-12(10-15)5-6-13(14)16/h5-6,9H,3-4,7-8H2,1-2H3

InChI Key

BYSHIRLWRJNDLW-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1=C(N(C2=C1C=CC(=C2)C#N)CCCS(=O)(=O)[O-])C

Origin of Product

United States

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